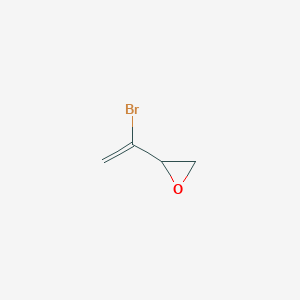

2-(1-Bromoethenyl)oxirane

Description

Historical Context and Evolution of Oxirane Chemistry

The journey of oxirane chemistry began in the mid-19th century, with the first synthesis of the parent compound, ethylene (B1197577) oxide. These three-membered cyclic ethers, characterized by a highly strained ring, were quickly recognized for their susceptibility to ring-opening reactions. fiveable.mepw.live This inherent reactivity became the cornerstone of their extensive use in organic synthesis, allowing for the introduction of a 1,2-difunctionalized moiety into a wide range of molecules. fiveable.me Over the years, the field has evolved dramatically, with the development of stereoselective epoxidation methods and the exploration of a vast array of substituted oxiranes.

Significance of Bromo-substituted Oxiranes in Synthetic Methodologies

The incorporation of a bromine atom into the oxirane framework significantly enhances its synthetic utility. Bromo-substituted oxiranes are bifunctional compounds, possessing both the reactive epoxide ring and a carbon-bromine bond that can participate in a variety of transformations. The bromine atom can act as a leaving group in nucleophilic substitution reactions or participate in metal-catalyzed cross-coupling reactions. This dual reactivity makes bromo-substituted oxiranes valuable precursors for the synthesis of complex molecules, including pharmaceuticals and natural products. nih.gov The ring-opening of bromo-substituted epoxides can be controlled to achieve high regioselectivity, further augmenting their importance in targeted synthesis.

Scope and Research Objectives Pertaining to 2-(1-Bromoethenyl)oxirane

While the broader class of bromo-substituted oxiranes has been studied, the specific compound this compound remains a less explored entity in chemical literature. This article aims to provide a comprehensive overview of this molecule, focusing on its fundamental chemical properties, plausible synthetic routes, and expected reactivity. By drawing parallels with well-established chemistry of vinyl epoxides and bromo-substituted compounds, we can delineate the potential of this compound as a versatile building block in organic synthesis. The objective is to stimulate further research into this and similar multifunctionalized epoxides.

Structure

3D Structure

Properties

CAS No. |

6005-78-3 |

|---|---|

Molecular Formula |

C4H5BrO |

Molecular Weight |

148.99 g/mol |

IUPAC Name |

2-(1-bromoethenyl)oxirane |

InChI |

InChI=1S/C4H5BrO/c1-3(5)4-2-6-4/h4H,1-2H2 |

InChI Key |

WUIZGOGMNSTFKW-UHFFFAOYSA-N |

Canonical SMILES |

C=C(C1CO1)Br |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of 2 1 Bromoethenyl Oxirane and Its Analogs

Oxirane Ring-Opening Reactions

The central feature of 2-(1-bromoethenyl)oxirane's reactivity is the opening of the three-membered epoxide ring. This process relieves the inherent ring strain and is the driving force for its reactions with a wide array of nucleophiles. chemistrysteps.com These ring-opening reactions can be catalyzed by either acids or bases, with the specific conditions dictating the reaction mechanism, regioselectivity, and stereochemistry of the products. lumenlearning.comlibretexts.org

Nucleophilic attack on the electrophilic carbons of the oxirane ring is the primary pathway for its transformation. lumenlearning.com The reaction can proceed through mechanisms with S_N1 or S_N2 characteristics, depending on the catalytic conditions and the nature of the nucleophile. libretexts.orglibretexts.org

Under acidic conditions, the epoxide oxygen is first protonated, which enhances the leaving group ability of the oxygen and activates the ring toward nucleophilic attack. lumenlearning.comkhanacademy.orgmasterorganicchemistry.com This initial protonation is a key step, allowing even weak nucleophiles to open the ring. masterorganicchemistry.com

The mechanism of acid-catalyzed ring opening is best described as a hybrid between an S_N1 and an S_N2 reaction. lumenlearning.comlibretexts.org After protonation, the carbon-oxygen bond begins to break, leading to a build-up of positive charge on the carbon atoms. The nucleophile then attacks the carbon atom that can best stabilize this partial positive charge. lumenlearning.comlibretexts.orglibretexts.org For this compound, the attack would preferentially occur at the more substituted carbon (the one bearing the bromoethenyl group), as it can better stabilize the developing positive charge. stackexchange.comorgosolver.com This preference for attack at the more substituted position is a hallmark of acid-catalyzed epoxide opening. libretexts.orgstackexchange.comorgosolver.com

Table 1: Regioselectivity in Acid-Catalyzed Epoxide Ring Opening

| Substrate Type | Position of Nucleophilic Attack | Rationale |

|---|

In the presence of a strong base, the ring-opening of an epoxide occurs via a classic S_N2 mechanism. masterorganicchemistry.comlibretexts.org Unlike the acid-catalyzed pathway, the epoxide oxygen is not protonated first. Instead, the potent nucleophile directly attacks one of the electrophilic carbons of the ring. masterorganicchemistry.com

The regioselectivity of the base-catalyzed opening is primarily governed by sterics. researchgate.netlibretexts.org The nucleophile will preferentially attack the less sterically hindered carbon atom of the epoxide ring. masterorganicchemistry.comlibretexts.org In the case of this compound, this would be the CH2 carbon of the oxirane. The leaving group in this reaction is an alkoxide anion, which is typically a poor leaving group. However, the high ring strain of the epoxide provides a sufficient driving force for the reaction to proceed. lumenlearning.comchemistrysteps.comlibretexts.org

Similar to the acid-catalyzed pathway, the stereochemistry of the base-catalyzed reaction involves an inversion of configuration at the carbon center that is attacked. chemistrysteps.com This is a direct consequence of the backside attack characteristic of the S_N2 mechanism. libretexts.org

Table 2: Regioselectivity in Base-Catalyzed Epoxide Ring Opening

| Substrate Type | Position of Nucleophilic Attack | Rationale |

|---|

The ring-opening of this compound is fundamentally a nucleophilic substitution reaction where one of the epoxide carbons acts as the electrophilic center. The process is concerted, meaning the bond formation with the incoming nucleophile occurs simultaneously with the breaking of the carbon-oxygen bond of the ring. libretexts.org This is characteristic of an S_N2 reaction, which is bimolecular, with the reaction rate depending on the concentration of both the epoxide and the nucleophile. libretexts.orglibretexts.orgpressbooks.pub

The key features of this transformation are:

Electrophile : The carbon atoms of the oxirane ring are electrophilic due to the polarity of the C-O bonds and the significant ring strain. lumenlearning.compressbooks.pub

Nucleophile : A species with a lone pair of electrons or a negative charge that attacks the electrophilic carbon. pressbooks.pub

Leaving Group : The epoxide oxygen, which becomes an alkoxide upon ring-opening. In acidic conditions, it is a protonated hydroxyl group, which is a much better leaving group. lumenlearning.comlibretexts.org

The reaction proceeds through a highly crowded transition state where five groups are coordinated around the attacked carbon. libretexts.org The stereochemical outcome is a direct result of this mechanism, leading to an inversion of configuration. libretexts.org

A variety of strong nucleophiles can be employed to open the epoxide ring under basic or neutral conditions. masterorganicchemistry.comchemistrysteps.com These reactions are valuable in synthetic chemistry for creating new carbon-carbon and carbon-heteroatom bonds. khanacademy.org Following the initial nucleophilic attack, a subsequent workup with a proton source (like water or mild acid) is necessary to protonate the resulting alkoxide and yield the final neutral alcohol product. chemistrysteps.com

Table 3: Examples of Nucleophilic Ring-Opening Reactions of Epoxides

| Nucleophile | Reagent Example(s) | Expected Product with this compound (after workup) |

|---|---|---|

| Hydroxide | NaOH, KOH | A diol |

| Alkoxides | NaOCH₃, KOtBu | An ether-alcohol |

| Grignard Reagents | RMgBr, RMgCl | A secondary or tertiary alcohol (C-C bond formation) chemistrysteps.comkhanacademy.org |

| Organolithium Reagents | RLi | A secondary or tertiary alcohol (C-C bond formation) masterorganicchemistry.com |

| Hydride | Lithium aluminum hydride (LiAlH₄) | An alcohol (reduction product) masterorganicchemistry.comchemistrysteps.com |

| Thiols | RSH | A thioether-alcohol chemistrysteps.com |

| Cyanide | NaCN, KCN | A cyano-alcohol chemistrysteps.com |

Note: The specific regiochemistry of the product depends on whether the reaction is conducted under acidic or basic conditions, as detailed in previous sections.

The reactivity of oxiranes can be further complicated and enriched by the possibility of rearrangements, often initiated by strong bases or organometallic reagents. researchgate.net For lithiated oxiranes, computational studies have shown that pathways such as α-lithiation and β-elimination can compete with or follow the initial ring-opening. researchgate.net These rearrangements can lead to the formation of products like allyl alcohols or ketones. researchgate.net

While specific studies on transannular interactions within this compound are not widely documented, the principles of such rearrangements are well-established. For instance, the pressbooks.pub-phospha-Brook rearrangement is a powerful synthetic tool involving the migration of a phosphoryl group, which can be applied in complex molecular constructions. mdpi.com It is plausible that under specific conditions, such as treatment with strong organolithium bases, this compound could undergo complex rearrangements beyond simple ring-opening. researchgate.net

Catalytic Aspects of Ring-Opening Reactions

The ring-opening of epoxides can be initiated by a variety of catalysts, with the choice of catalyst often governing the regioselectivity and stereoselectivity of the reaction. For vinyl epoxides, including analogs of this compound, both Lewis and Brønsted acids are effective catalysts for ring-opening reactions. youtube.commdpi.com Acid catalysis proceeds by protonation of the epoxide oxygen, which activates the ring towards nucleophilic attack. libretexts.org The regiochemical outcome of this attack on unsymmetrical vinyl epoxides under acidic conditions is often directed to the more substituted carbon, as it can better stabilize the developing positive charge in a transition state that has significant SN1 character. libretexts.org

Transition metal catalysis, particularly with palladium and copper, has emerged as a powerful tool for the selective functionalization of vinyl epoxides. acs.orgresearchgate.netyoutube.com Palladium-catalyzed reactions often proceed through the formation of a π-allylpalladium intermediate, which can then be attacked by a nucleophile. acs.org This approach allows for a high degree of control over the reaction's outcome. Copper catalysts have also been shown to be effective in promoting the ring-opening of vinyl epoxides with various nucleophiles, offering alternative selectivity patterns. researchgate.netyoutube.com The presence of a halogen, such as bromine on the vinyl group, is expected to influence the electronic properties of the system and, consequently, the catalytic cycle.

Reactivity of the Bromoethenyl Moiety

The bromoethenyl group in this compound possesses its own distinct reactivity, which can either compete with or complement the reactions of the oxirane ring.

Reactions Involving the Carbon-Carbon Double Bond

The carbon-carbon double bond in the bromoethenyl moiety is susceptible to electrophilic addition reactions. However, the presence of the electron-withdrawing bromine atom deactivates the double bond towards typical electrophiles compared to an unsubstituted vinyl group. Despite this, reactions such as halogenation or hydrohalogenation can still occur under appropriate conditions.

Furthermore, the double bond can participate in cycloaddition reactions. For instance, vinyl epoxides have been shown to undergo Diels-Alder reactions with arynes, where the vinyl group acts as the diene component. researchgate.net The electronic nature of the substituent on the vinyl group plays a crucial role in the facility and outcome of such reactions.

Role of Bromine in Reaction Pathways

The bromine atom significantly influences the reactivity of the ethenyl moiety. As an electron-withdrawing group, it polarizes the carbon-carbon double bond, making the β-carbon more electrophilic. This can direct the attack of certain nucleophiles to this position in a Michael-type addition.

Moreover, the carbon-bromine bond itself is a site of potential reactivity. Vinyl bromides are known to participate in a variety of cross-coupling reactions, such as Suzuki, Stille, and Heck reactions, which allow for the formation of new carbon-carbon bonds. This opens up the possibility of functionalizing the bromoethenyl group in this compound, provided that the reaction conditions are compatible with the sensitive epoxide ring. The larger size of the bromine atom, compared to chlorine, can also influence its ability as a leaving group in certain nucleophilic substitution reactions.

Interplay between Oxirane Ring and Bromoethenyl Group Reactivity

The most fascinating aspect of this compound is the chemical cross-talk between its two functional groups. The proximity of the oxirane ring to the bromoethenyl moiety allows for a range of concerted or sequential reactions that are not possible with either functional group in isolation.

For example, a nucleophilic attack on the oxirane ring can be followed by an intramolecular reaction involving the bromoethenyl group, leading to the formation of complex cyclic structures. Conversely, a reaction initiated at the bromoethenyl moiety could induce a rearrangement or opening of the oxirane ring. The regioselectivity of nucleophilic attack on the oxirane ring can be influenced by the electronic and steric effects of the adjacent bromoethenyl substituent. The electron-withdrawing nature of the bromine atom can affect the relative electrophilicity of the two oxirane carbons.

Mechanistic Studies and Reaction Kinetics

A thorough understanding of the reactivity of this compound necessitates detailed mechanistic and kinetic studies.

Elucidation of Reaction Mechanisms

The elucidation of reaction mechanisms for molecules like this compound often involves a combination of experimental techniques and computational studies. For the ring-opening of vinyl epoxides, mechanistic pathways can range from pure SN2 to SN1-like, depending on the reaction conditions and the substitution pattern of the epoxide. libretexts.org

Under basic or nucleophilic conditions, the ring-opening of epoxides typically follows an SN2 mechanism, with the nucleophile attacking the less sterically hindered carbon atom. youtube.commdpi.com For this compound, this would likely be the carbon of the oxirane ring that is not attached to the bromoethenyl group.

In contrast, acid-catalyzed ring-opening proceeds through a transition state with significant carbocationic character at the more substituted carbon. libretexts.org The bromine atom's electronic influence would be a key factor in determining the stability of such an intermediate and thus the regiochemical outcome.

Kinetic and Thermodynamic Analyses of Key Reactions

The gas-phase thermolysis of 2-vinyloxirane has been a subject of detailed kinetic studies, revealing a complex network of competing isomerization reactions. These studies provide valuable data on the activation parameters and rate constants, which serve as a benchmark for understanding the reactivity of substituted vinyl oxiranes.

Thermal Rearrangements of 2-Vinyloxirane

Research conducted on the gas-phase thermolysis of 2-vinyloxirane in the temperature range of 270-310 °C has shown that the molecule undergoes several key transformations: racemization and structural isomerization to 2,3-dihydrofuran (B140613), (E)- and (Z)-2-butenal, and 3-butenal. The butenals can further undergo thermolysis to yield propene and carbon monoxide.

A significant finding is that the racemization of chiral 2-vinyloxirane occurs approximately six times faster than its structural isomerization. This suggests a reversible ring-opening to a symmetrical intermediate that can re-close to form either enantiomer more readily than it rearranges to other structural isomers.

The kinetic data for the disappearance of 2-vinyloxirane and the formation of its various isomers have been determined, allowing for the calculation of important thermodynamic and kinetic parameters.

Interactive Data Table: Rate Constants for the Thermolysis of 2-Vinyloxirane

| Temperature (°C) | k (disappearance) (s⁻¹) |

| 292.0 | (1.23 ± 0.04) x 10⁻⁵ |

| 300.0 | (2.45 ± 0.07) x 10⁻⁵ |

| 307.4 | (4.50 ± 0.15) x 10⁻⁵ |

| 312.0 | (6.67 ± 0.20) x 10⁻⁵ |

Data sourced from studies on the gas-phase thermolysis of 2-vinyloxirane.

Activation Parameters for the Thermal Isomerization of 2-Vinyloxirane

The study of the temperature dependence of the reaction rates has enabled the determination of the activation parameters for the various isomerization pathways. These parameters provide insight into the energy barriers and the nature of the transition states involved.

Interactive Data Table: Activation Parameters for 2-Vinyloxirane Rearrangements

| Reaction | Ea (kcal/mol) | log A (s⁻¹) | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) |

| Disappearance of 2-vinyloxirane | 43.4 ± 0.6 | 13.2 ± 0.2 | 42.3 | -1.5 ± 0.9 |

| Formation of 2,3-dihydrofuran | 45.1 ± 1.0 | 13.2 ± 0.4 | 44.0 | -2.1 ± 1.8 |

| Formation of (E)-2-butenal | 43.7 ± 0.8 | 12.6 ± 0.3 | 42.6 | -4.1 ± 1.4 |

| Formation of (Z)-2-butenal | 44.5 ± 1.2 | 12.8 ± 0.5 | 43.4 | -3.3 ± 2.2 |

| Formation of 3-butenal | 41.2 ± 0.9 | 12.2 ± 0.4 | 40.1 | -6.1 ± 1.7 |

Ea: Activation Energy; A: Pre-exponential Factor; ΔH‡: Enthalpy of Activation; ΔS‡: Entropy of Activation. Data obtained from gas-phase thermolysis studies of 2-vinyloxirane.

Mechanistic Implications

The observed activation parameters support distinct mechanisms for the formation of the different products. The formation of butenals is proposed to proceed through the cleavage of the oxirane C-O bond, forming a carbon-oxygen diradical intermediate. In contrast, the formation of 2,3-dihydrofuran is suggested to involve a carbonyl-ylide intermediate, resulting from the cleavage of the oxirane C-C bond.

The negative entropies of activation for all the rearrangement pathways are consistent with cyclic transition states, which would be expected for such intramolecular processes.

Influence of the Bromo Substituent

The presence of a bromine atom on the ethenyl group of this compound is anticipated to have a pronounced effect on the kinetics and thermodynamics of its reactions compared to the unsubstituted 2-vinyloxirane.

Inductive and Resonance Effects: The bromine atom is electron-withdrawing through the inductive effect but can be electron-donating through resonance. These opposing effects will influence the stability of any charged or radical intermediates formed during the reaction. For instance, in a reaction involving a carbocationic intermediate on the vinyl group, the inductive effect would be destabilizing, while the resonance effect could be stabilizing.

Steric Effects: The larger size of the bromine atom compared to a hydrogen atom will introduce steric hindrance, which could influence the preferred conformations and the accessibility of different reaction pathways. This might alter the product distribution compared to that observed for 2-vinyloxirane.

Effect on Bond Strengths: The C-Br bond is weaker than a C-H bond, which could introduce new reaction pathways not observed for 2-vinyloxirane, such as those involving the cleavage of the C-Br bond.

A quantitative analysis of these effects would require dedicated experimental or computational studies on this compound itself. However, based on fundamental chemical principles, it is reasonable to predict that the activation energies and reaction rates for the thermal rearrangements of this compound will differ from those of 2-vinyloxirane. The precise nature of these differences would depend on the specific mechanism of each reaction pathway.

Advanced Applications in Organic Synthesis and Materials Science

Role as a Versatile Synthetic Intermediate

The inherent reactivity of both the epoxide ring and the vinyl bromide group makes 2-(1-bromoethenyl)oxirane a potentially valuable, though not widely documented, synthetic intermediate. The strained oxirane is susceptible to ring-opening reactions with a variety of nucleophiles, while the vinyl bromide can participate in cross-coupling reactions, additions, or act as a leaving group.

Building Block for Complex Organic Molecules

Vinyl epoxides are recognized as crucial building blocks in a diverse array of chemical reactions. researchgate.netacs.org Their unique reactivity allows them to act as potent electrophiles and substrates in various synthetic transformations. researchgate.net The general class of vinyl epoxides can undergo reactions such as:

Diels-Alder Reactions: The vinyl group can act as a dienophile, participating in cycloadditions. Research has shown that vinyl epoxides can react with in-situ generated arynes in a cascade process involving a Diels-Alder reaction followed by ring-opening aromatization to produce complex structures like functionalized phenanthrenes. nih.govacs.org A related compound, 2-(1-(4-Bromo-3,5-dimethylphenyl)vinyl)oxirane, has been used to demonstrate this type of transformation. nih.govacs.org

Meinwald Rearrangement: This reaction transforms vinyl epoxides into versatile carbonyl compounds, a process that can be initiated by various catalytic systems. researchgate.net

Nucleophilic Ring-Opening: The epoxide ring is subject to attack by nucleophiles. This can occur at the carbon adjacent to the vinyl group or the other epoxide carbon, leading to a variety of functionalized allylic or homoallylic alcohols. researchgate.net

The dual functionality of this compound theoretically allows for sequential or one-pot reactions, enabling the rapid construction of molecular complexity from a relatively simple starting material.

Precursor for Pharmaceutically Relevant Compounds

While the broader class of epoxides and oxiranes are fundamental components in the synthesis of many pharmaceuticals, specific examples detailing the use of this compound as a direct precursor for pharmaceutically relevant compounds are not extensively documented in scientific literature. A patent for related compounds, such as 2-(1-bromoethyl)-3-methyl oxirane, describes their use in creating molecules with chelation properties, suggesting a potential, though unconfirmed, parallel for the title compound in medicinal or personal care applications. google.com

Intermediacy in Agrochemical and Fine Chemical Production

The application of this compound as an intermediate in the production of agrochemicals and fine chemicals is not well-established in available research. Other substituted oxiranes, such as azolyl methyl oxiranes, have been patented for use as plant-protecting agents, highlighting the general utility of the oxirane scaffold in agrochemistry. google.com However, specific production pathways involving this compound remain a speculative area.

Polymer Chemistry Applications

The structure of this compound suggests potential utility in polymer science, leveraging the reactivity of its functional groups.

Monomer in Polymerization Processes

Crosslinking Agent in Polymer Formation

A molecule with at least two reactive functional groups can potentially act as a crosslinking agent to form a three-dimensional polymer network. This compound possesses two such sites: the epoxide ring and the bromo-vinyl group. Theoretically, it could be incorporated into a polymer backbone via ring-opening of the epoxide, with the bromoethenyl group serving as a site for a secondary polymerization or reaction to link polymer chains. This bifunctionality makes it a candidate for creating crosslinked materials, although its practical application in this role has not been demonstrated in the reviewed literature.

Surfactant in Emulsion Polymerization

There are no publicly available research findings or industrial data that describe the use of this compound as a surfactant in emulsion polymerization. Emulsion polymerization relies on surfactants to stabilize monomer droplets in an aqueous phase, and reactive surfactants, which contain a polymerizable group, can be covalently incorporated into the resulting polymer, enhancing the properties of the final latex. While the vinyl group in this compound could theoretically act as a polymerizable handle, and the oxirane ring offers a polar head group, no studies have been found that investigate its efficacy or properties as a reactive surfactant.

Data on Surfactant Properties:

Due to the lack of research, a data table on the surfactant properties of this compound, such as its critical micelle concentration (CMC), hydrophilic-lipophilic balance (HLB), or its performance in stabilizing various monomer emulsions, cannot be generated.

Computational and Theoretical Investigations

Quantum Chemical Studies on Structure and Reactivity

Quantum chemical methods are instrumental in understanding the intricacies of molecular structure and reactivity. For a molecule like 2-(1-bromoethenyl)oxirane, these studies would provide crucial insights into its electronic properties and potential chemical behavior.

The presence of the oxirane ring introduces significant ring strain, which influences the molecule's geometry and reactivity. acs.org The vinyl group (ethenyl) and the bromine atom introduce further electronic effects. The vinyl group can participate in conjugation, potentially affecting the electronic properties of the oxirane ring. The bromine atom, being highly electronegative, would induce a dipole moment and influence the charge distribution across the molecule.

Key parameters that would be elucidated from electronic structure calculations include:

Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would reveal the regions of the molecule most susceptible to nucleophilic and electrophilic attack, respectively. The energy gap between the HOMO and LUMO is a critical indicator of the molecule's kinetic stability. mdpi.com

Electrostatic Potential Maps: These maps would visualize the electron density distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the oxygen atom of the oxirane is expected to be an electron-rich center, while the carbon atoms of the oxirane ring and the carbon atom bonded to the bromine are likely to be electron-deficient.

Dipole Moment: The magnitude and direction of the molecular dipole moment would be determined by the arrangement of the polar C-O and C-Br bonds. This property is crucial for understanding intermolecular interactions.

A hypothetical data table summarizing expected outcomes from a DFT study on analogous vinyl epoxides is presented below.

| Property | Expected Value/Observation for Analogs | Reference for Methodology |

| HOMO-LUMO Gap | 4-6 eV | acs.org |

| Dipole Moment | 1.5 - 2.5 Debye | mdpi.com |

| Charge on Oxirane Oxygen | -0.4 to -0.6 e | oregonstate.edu |

| C-Br Bond Length | ~1.9 Å | researchgate.net |

Computational studies are particularly powerful in mapping out the potential energy surfaces of chemical reactions, allowing for the identification of transition states and the calculation of activation energies. For this compound, a key reaction of interest would be the ring-opening of the epoxide.

The mechanism of epoxide ring-opening can be influenced by the reaction conditions (acidic or basic) and the nature of the nucleophile. researchgate.net Transition state analysis for the ring-opening of this compound would likely investigate:

SN2-type reactions: Under basic or neutral conditions, a nucleophile is expected to attack one of the carbon atoms of the oxirane ring, leading to inversion of stereochemistry. stackexchange.com The regioselectivity of this attack (at the carbon bearing the vinyl group versus the unsubstituted carbon) would be a key point of investigation. Computational studies on similar vinyl epoxides suggest that the attack often occurs at the less substituted carbon due to steric hindrance, but electronic effects from the vinyl group could influence this. acs.org

Acid-catalyzed ring-opening: In the presence of an acid, the epoxide oxygen is protonated, making the ring more susceptible to nucleophilic attack. The transition state in this case may have more carbocationic character, and the nucleophile may preferentially attack the more substituted carbon atom that can better stabilize a positive charge. oregonstate.edu

Intrinsic Reaction Coordinate (IRC) calculations would be employed to confirm that the identified transition states connect the reactants to the desired products. nih.gov

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into conformational changes, solvent effects, and intermolecular interactions. While MD simulations are more commonly applied to larger systems like polymers or biomolecules, they can also be valuable for understanding the behavior of smaller molecules in solution. mdpi.comutk.edu

For this compound, an MD simulation could be used to:

Explore conformational space: The molecule has rotational freedom around the bond connecting the vinyl group to the oxirane ring. MD simulations could reveal the preferred conformations in different solvent environments.

Analyze solvation: By simulating the molecule in a solvent box (e.g., water or an organic solvent), one can study the organization of solvent molecules around the solute and calculate properties such as the radial distribution function.

Investigate interactions with other molecules: MD simulations can model the interactions of this compound with other chemical species, which is particularly relevant for understanding its reactivity in a complex environment. nih.gov

Predicting Molecular Properties and Reactivity Profiles

Computational chemistry offers a suite of tools for predicting various molecular properties and reactivity profiles without the need for experimental synthesis and testing. For this compound, these predictive studies would be invaluable.

Spectroscopic Properties: Quantum chemical calculations can predict spectroscopic data such as NMR chemical shifts, infrared vibrational frequencies, and UV-Vis absorption spectra. These predictions can aid in the characterization of the molecule if it were to be synthesized.

Reactivity Indices: Based on DFT calculations, various reactivity indices can be computed. Fukui functions, for example, can be used to predict the most reactive sites for nucleophilic, electrophilic, and radical attack. researchgate.net

Thermodynamic Properties: Properties such as the heat of formation, Gibbs free energy, and entropy can be calculated, providing a theoretical basis for the molecule's stability and its behavior in chemical equilibria.

A hypothetical table of predicted reactivity for analogous vinyl halides is shown below.

| Reactivity Type | Predicted Site of Attack on Analogs | Reference for Methodology |

| Nucleophilic Attack | Carbon of the C-Br bond or oxirane carbon | researchgate.net |

| Electrophilic Attack | Pi-bond of the vinyl group | nsf.gov |

| Radical Attack | Carbon of the C-Br bond | researchgate.net |

Advancements in Computational Methodologies for Oxirane Chemistry

The field of computational chemistry is continuously evolving, with new methods and algorithms being developed to improve accuracy and efficiency. The study of strained ring systems like oxiranes has benefited significantly from these advancements.

Machine Learning: Machine learning models are increasingly being used to predict chemical properties and reaction outcomes with high speed and accuracy. For instance, machine learning potentials can be trained on high-level quantum mechanical data to perform large-scale molecular dynamics simulations. chemrxiv.org

Advanced DFT Functionals: The development of new and improved DFT functionals allows for more accurate calculations of reaction barriers and non-covalent interactions, which are crucial for understanding the chemistry of complex molecules.

Automated Reaction Pathway Discovery: New computational tools can automatically explore reaction networks to discover novel reaction pathways and mechanisms, which could be applied to understand the complex reactivity of substituted oxiranes.

These advanced methodologies hold the promise of providing a deeper and more accurate understanding of the chemical behavior of molecules like this compound in the future.

Future Directions and Emerging Research Areas

Development of Novel Asymmetric Synthetic Routes

The synthesis of enantiomerically pure 2-(1-bromoethenyl)oxirane and its derivatives is a key area for future development. While methods for the synthesis of similar chiral epoxides exist, the creation of catalytic enantioselective routes specifically for this compound remains a challenge. Future research will likely focus on the design and application of novel chiral catalysts, such as confined Brønsted acids like imidodiphosphorimidates (IDPis), to control the stereochemistry of the epoxidation or related transformations. nih.gov The development of such methods would be a significant advancement, providing access to enantiopure building blocks for the synthesis of complex molecules. A potential strategy could involve the asymmetric epoxidation of a suitable allenic precursor, where the chirality of the catalyst dictates the facial selectivity of the oxidation.

Exploration of New Catalytic Systems for Specific Transformations

The dual functionality of this compound opens up a wide range of possibilities for selective transformations. Future research is expected to explore novel catalytic systems that can chemoselectively target either the epoxide or the vinyl bromide group. For instance, palladium-catalyzed cross-coupling reactions at the vinyl bromide position could be further optimized using advanced ligand systems to enable the introduction of a wide array of substituents. Concurrently, the development of new Lewis or Brønsted acid catalysts could facilitate highly regioselective and stereoselective ring-opening of the epoxide. The ultimate goal is to develop a suite of orthogonal catalytic systems that allow for the programmed, stepwise functionalization of the molecule.

Integration with Flow Chemistry and Sustainable Synthesis

The principles of green and sustainable chemistry are increasingly important in modern synthetic organic chemistry. Future research on this compound will likely involve the integration of its synthesis and subsequent transformations into continuous flow systems. Flow chemistry offers several advantages, including improved heat and mass transfer, enhanced safety for handling reactive intermediates, and the potential for process automation and scalability. Furthermore, the development of synthetic routes that minimize waste, utilize renewable starting materials, and employ catalytic rather than stoichiometric reagents will be a key focus. This could involve, for example, the use of immobilized catalysts in packed-bed reactors for continuous production.

Advanced Spectroscopic and Analytical Characterization Techniques

A deeper understanding of the structure, reactivity, and dynamics of this compound and its reaction products will be facilitated by the application of advanced analytical techniques. While standard techniques like NMR and mass spectrometry are routine, future studies could employ more specialized methods. For instance, vibrational circular dichroism (VCD) and electronic circular dichroism (ECD) could be used to determine the absolute configuration of chiral derivatives. In-situ spectroscopic techniques, such as ReactIR or Raman spectroscopy, could be employed to monitor reaction kinetics and identify transient intermediates in real-time, providing valuable mechanistic insights.

Applications in Supramolecular Chemistry and Nanotechnology

The unique chemical handles on this compound make it an intriguing building block for the construction of larger, functional molecular architectures. In supramolecular chemistry, it could be incorporated into macrocycles, cages, or polymers, where its rigid and defined geometry could influence self-assembly processes. In nanotechnology, derivatives of this compound could be used to functionalize surfaces or nanoparticles. For example, the vinyl bromide group could serve as a reactive handle for surface-initiated polymerization or for grafting onto other materials, creating novel hybrid materials with tailored properties.

Interdisciplinary Research with Biological and Materials Sciences

The potential applications of this compound and its derivatives extend beyond traditional organic synthesis. In biological sciences, this compound could serve as a starting point for the synthesis of novel probes for chemical biology or as a scaffold for the development of new bioactive molecules. Its reactivity could be harnessed for covalent labeling of biomolecules. In materials science, the incorporation of this unit into polymers could lead to materials with enhanced thermal stability, flame retardancy (due to the bromine content), or specific optical or electronic properties. The cross-disciplinary exploration of this versatile molecule is expected to yield exciting new discoveries and applications.

Q & A

(Basic) What are the standard synthetic routes for preparing 2-(1-Bromoethenyl)oxirane, and how can reaction conditions be optimized?

Answer:

this compound can be synthesized via epoxidation of 1-bromoethene precursors or through substitution reactions on pre-formed oxiranes. For example, bromoxirane derivatives are often synthesized by reacting epoxides with brominating agents like HBr under controlled conditions. A key study demonstrated that bromoxiranes react with phenylacetonitrile in the presence of NaNH₂ to yield bicyclic lactones, while reactions with benzylamine and K₂CO₃/TEA produce oxazolidin-2-ones . Optimization involves adjusting temperature (e.g., 0–25°C), solvent polarity (e.g., THF or DMF), and stoichiometry of reagents to minimize side reactions like ring-opening or polymerization.

(Basic) What spectroscopic techniques are most effective for characterizing this compound, and how are critical peaks interpreted?

Answer:

Key techniques include:

- ¹H/¹³C NMR : The bromine atom induces deshielding, with the oxirane ring protons appearing as doublets of doublets (δ 3.5–4.5 ppm). The ethenyl group shows characteristic coupling patterns (e.g., J = 10–16 Hz for trans/cis isomers).

- IR Spectroscopy : Stretching vibrations for the epoxide ring (C-O-C) appear at 850–950 cm⁻¹, while C-Br stretches occur near 550–650 cm⁻¹. Reference IR data for similar compounds (e.g., 2-(chloromethyl)oxirane) can guide interpretation .

- Mass Spectrometry : Molecular ion peaks (M⁺) and fragment patterns (e.g., loss of Br or CO) confirm molecular weight and structural motifs.

(Advanced) How does the bromine substituent influence the ring-opening reactivity of this compound in nucleophilic reactions?

Answer:

The bromine atom increases electrophilicity at the adjacent carbon, directing nucleophilic attack to the less substituted oxirane carbon. For instance, reactions with amines (e.g., benzylamine) proceed via SN2 mechanisms, forming β-amino alcohols. In contrast, bulkier nucleophiles (e.g., phenylacetonitrile) may favor alternative pathways, such as conjugate addition or lactonization, depending on steric and electronic factors . Computational studies using correlation-consistent basis sets (e.g., [5s4p3d2f1g]) can model transition states to predict regioselectivity .

(Advanced) What computational methods are recommended for studying the electronic structure and reaction pathways of this compound?

Answer:

Correlation-consistent basis sets (e.g., Dunning’s cc-pVTZ) are critical for capturing electron correlation effects in brominated epoxides. Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) reliably predicts geometries and reaction barriers. For example, optimizing reaction coordinates for ring-opening reactions requires including polarization and diffuse functions to account for the bromine atom’s electronegativity and steric effects . Comparisons with analogous compounds (e.g., 2-(chloromethyl)oxirane) highlight differences in charge distribution and reactivity .

(Advanced) How should researchers address contradictions between experimental results and computational predictions for reactions involving this compound?

Answer:

Discrepancies often arise from incomplete basis sets, solvent effects, or unaccounted transition states. To resolve these:

- Validate Computational Models : Use higher-level theories (e.g., CCSD(T)) and larger basis sets to reduce errors in energy calculations .

- Experimental Replication : Conduct kinetic studies under controlled conditions (e.g., inert atmosphere) to isolate intermediates and validate proposed mechanisms .

- Solvent Modeling : Include implicit solvent models (e.g., PCM) in DFT calculations to better match experimental solvent effects .

(Advanced) How do substituents like fluorine or chlorine compare to bromine in modulating the reactivity of analogous oxiranes?

Answer:

Halogen substituents alter reactivity through electronegativity and steric bulk. Bromine’s lower electronegativity (vs. chlorine) reduces electron withdrawal but increases polarizability, favoring nucleophilic attack. For example, 2-(difluoromethyl)oxirane exhibits higher stability but lower reactivity due to fluorine’s strong inductive effects, whereas bromine enhances leaving-group ability in ring-opening reactions . Comparative studies of substituted oxiranes (e.g., 2-(4-chlorophenyl)oxirane vs. brominated analogs) reveal trends in regioselectivity and reaction rates .

(Basic) What are the stability considerations for storing and handling this compound?

Answer:

The compound is sensitive to moisture, light, and heat, which can trigger decomposition or polymerization. Store under inert gas (N₂/Ar) at –20°C in amber glass vials. Avoid contact with strong acids/bases or reducing agents. Safety protocols include using PPE (gloves, goggles) and working in a fume hood due to potential bromine release .

(Advanced) What strategies can be employed to achieve stereocontrol in reactions involving chiral derivatives of this compound?

Answer:

Chiral auxiliaries or catalysts (e.g., Jacobsen’s salen complexes) can induce enantioselectivity in epoxidation or ring-opening reactions. For example, (R)- or (S)-configured oxiranes react with nucleophiles to form diastereomeric products, which can be separated via chromatography or crystallization. Kinetic resolution using enzymes (e.g., lipases) has also been reported for similar epoxides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.